molecular formula C18H17Cl2N3O B2835939 N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide CAS No. 876883-59-9

N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide

Cat. No.: B2835939
CAS No.: 876883-59-9
M. Wt: 362.25
InChI Key: QMGMDKBEIAVFOL-UHFFFAOYSA-N
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Description

“N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide” is a complex organic compound. It is a derivative of benzimidazole, a class of heterocyclic compounds . Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by X-ray diffraction analysis, NMR and IR spectroscopy . Computer modeling at the PBE/3ζ, PBE/cc-pVDZ and PBE/SV (P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 6-methyluracil with 2-chloromethyltiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate then reacts with N-(2,6-dichlorophenyl)-2-chloroacetamide to form the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.053 . It has a linear formula of C8H7Cl2NO . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • A study conducted by Li Ying-jun focused on synthesizing a novel compound related to the given chemical structure, highlighting the importance of NMR techniques in determining the structure and tautomeric ratios of isomers, providing insights into the compound's molecular configuration and potential applications in material science or molecular engineering (Li Ying-jun, 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Research by Y. Mary et al. on bioactive benzothiazolinone acetamide analogs included quantum mechanical studies and ligand-protein interactions, indicating potential for these compounds in dye-sensitized solar cells (DSSCs) and as inhibitors in biological systems, showing the compound's versatility in both renewable energy and biomedical research (Y. Mary et al., 2020).

Antitumor and Antimicrobial Activities

  • L. Yurttaş et al. synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity, illustrating the compound's potential as a scaffold for developing new anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
  • S. Ch and colleagues synthesized and assessed the antimicrobial properties of derivatives, contributing to the search for new antibacterial agents, particularly against resistant strains, highlighting the potential for pharmaceutical applications (S. Ch, 2022).

Corrosion Inhibition

  • Z. Rouifi et al. explored the synthesis and characterization of new benzimidazole derivatives for their potential as corrosion inhibitors, combining experimental and theoretical studies to understand the mechanism of action on metal surfaces, suggesting applications in materials science and engineering (Z. Rouifi et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its bioactivities and potential applications in various fields. The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .

Properties

IUPAC Name

N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)15(20)10-13/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGMDKBEIAVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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